molecular formula C10H10ClFO3 B14032835 Methyl 6-chloro-3-ethoxy-2-fluorobenzoate

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate

Cat. No.: B14032835
M. Wt: 232.63 g/mol
InChI Key: IXKUFRXQJBTQBZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-ethoxy-2-fluorobenzoate typically involves the esterification of 6-chloro-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 6-azido-3-ethoxy-2-fluorobenzoate or 6-thiocyanato-3-ethoxy-2-fluorobenzoate.

    Oxidation: Formation of 6-chloro-3-ethoxy-2-fluorobenzoic acid.

    Reduction: Formation of 6-chloro-3-ethoxy-2-fluorobenzyl alcohol.

Scientific Research Applications

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-ethoxy-2-fluorobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-ethoxy-3-fluorobenzoate
  • Methyl 3-chloro-6-ethoxy-2-fluorobenzoate
  • Methyl 2-chloro-3-ethoxy-6-fluorobenzoate

Uniqueness

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications compared to its isomers.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 6-chloro-3-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

IXKUFRXQJBTQBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)C(=O)OC)F

Origin of Product

United States

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